gamma-Carotene (CAS 472-93-5) is a highly specialized, monocyclic provitamin A carotenoid characterized by its asymmetric structure, which features one cyclized beta-ionone ring and one acyclic polyene tail[1]. This dual structural nature positions it as the critical biosynthetic intermediate between the fully acyclic lycopene and the fully bicyclic beta-carotene [2]. In industrial and research procurement, gamma-carotene is primarily sourced as a high-purity analytical standard for metabolic engineering, a calibrated singlet oxygen quencher for lipid membrane models, and a targeted nutritional precursor. Its distinctive physicochemical profile offers a precise balance of moderate provitamin A activity and quantifiable physical quenching capacity, making it a critical material for applications where symmetric carotenoids fail to provide the required functional duality[3].
Procurement substitution with the more common beta-carotene or lycopene fundamentally compromises experimental and formulatory objectives due to structural divergence [1]. Beta-carotene, being fully cyclized, lacks the exposed acyclic polyene tail required for maximal singlet oxygen quenching, resulting in significantly lower antioxidant kinetics in lipid matrices [2]. Conversely, substituting with lycopene provides high antioxidant capacity but completely eliminates provitamin A activity, as it lacks the requisite beta-ionone ring [3]. Furthermore, in metabolic engineering and microbial fermentation QA/QC, neither substitute can replace gamma-carotene as the exact substrate/product standard for quantifying lycopene beta-cyclase (CrtY) enzyme kinetics [1].
Different terminal cyclization (one β-ring vs two) may shift antioxidant ranking and singlet oxygen quenching capacity.
Micellar bioaccessibility profile is structure-dependent; substitution with β-carotene may produce non-equivalent results in digestion models.
Provitamin A activity is quantitatively lower than β-carotene, requiring separate calibration for nutritional equivalency studies.
The asymmetric structure of gamma-carotene, specifically its uncyclized polyene tail, grants it significantly higher reactivity with singlet molecular oxygen compared to fully cyclized analogs[1]. Quantitative kinetic assays demonstrate that gamma-carotene achieves a singlet oxygen quenching rate constant (kq) of 25 x 10^9 M^-1 s^-1, outperforming beta-carotene, which operates at 14 x 10^9 M^-1 s^-1 [2]. This ~78% increase in quenching efficiency makes gamma-carotene a highly effective choice for stabilizing sensitive lipid bilayers and emulsions against photo-oxidative degradation [1].
| Evidence Dimension | Singlet oxygen quenching rate constant (kq) |
| Target Compound Data | gamma-Carotene: 25 x 10^9 M^-1 s^-1 |
| Comparator Or Baseline | beta-Carotene: 14 x 10^9 M^-1 s^-1 |
| Quantified Difference | 78% higher quenching efficiency for gamma-carotene |
| Conditions | In vitro singlet oxygen generation via thermodissociation of NDPO2 in lipid models |
Crucial for formulators and researchers requiring high-performance physical quenching of reactive oxygen species where standard beta-carotene fails to prevent lipid peroxidation.
Because gamma-carotene possesses only a single beta-ionone ring, its enzymatic cleavage by beta-carotene 15,15'-dioxygenase (BCMO1) yields exactly one molecule of retinal, whereas the symmetric beta-carotene yields two [1]. Consequently, gamma-carotene exhibits approximately 42-50% of the provitamin A activity of beta-carotene [2]. This precise stoichiometric limitation is highly advantageous in specialized formulations where strong antioxidant capacity is desired without risking the excessive retinol accumulation associated with high-dose beta-carotene supplementation [1].
| Evidence Dimension | Provitamin A activity (Retinol yield per molecule) |
| Target Compound Data | gamma-Carotene: ~42-50% relative activity (yields 1 retinal) |
| Comparator Or Baseline | beta-Carotene: 100% relative activity (yields 2 retinals) |
| Quantified Difference | 50% reduction in retinol conversion per mole |
| Conditions | In vivo enzymatic cleavage by BCMO1 |
Enables the procurement of a dual-action ingredient that provides enhanced acyclic-tail antioxidant protection while maintaining a safely calibrated, moderate provitamin A release.
In the industrial biosynthesis of beta-carotene via Blakeslea trispora or engineered yeast, gamma-carotene serves as the obligate intermediate [1]. The conversion of lycopene to gamma-carotene, and subsequently to beta-carotene, is driven by lycopene beta-cyclase. Monitoring the residual gamma-carotene concentration (typically aiming for <3% relative to beta-carotene in high-purity API) is the primary analytical method for validating complete cyclization [2]. Without a high-purity gamma-carotene standard, quantifying this specific enzymatic bottleneck via HPLC is impossible [1].
| Evidence Dimension | Enzymatic conversion tracking (HPLC resolution) |
| Target Compound Data | gamma-Carotene standard: Enables exact quantification of intermediate accumulation |
| Comparator Or Baseline | Crude beta-carotene standards: Cannot resolve or quantify cyclase bottlenecking |
| Quantified Difference | Provides absolute quantification of the intermediate step vs. end-product only |
| Conditions | HPLC analysis of Blakeslea trispora fermentation broths |
Procuring this standard is strictly necessary for bioprocess engineers to optimize lycopene beta-cyclase expression and ensure commercial beta-carotene meets pharmacopeia purity thresholds.
Because gamma-carotene is the direct intermediate between lycopene and beta-carotene, it is an indispensable HPLC standard for metabolic engineers. It is used to quantify the specific activity and bottlenecking of lycopene beta-cyclase (CrtY) in engineered strains of E. coli, Saccharomyces cerevisiae, and industrial Blakeslea trispora fermentations, ensuring API purity standards are met [1].
Due to its elevated singlet oxygen quenching rate (25 x 10^9 M^-1 s^-1) compared to beta-carotene, gamma-carotene is a highly effective carotenoid standard in liposomal, emulsion, and cosmetic membrane models designed to test physical quenching of reactive oxygen species under UV or photo-oxidative stress [2].
In specialized dietary and nutraceutical research, gamma-carotene is utilized when formulators require a compound that delivers robust, acyclic-tail-driven antioxidant protection while strictly limiting provitamin A conversion to ~50% of beta-carotene's yield, preventing the risks of excessive retinol accumulation [3].